5-Dihydroxyboryl-2-thiouracil

Boron Neutron Capture Therapy Melanoma Biodistribution

5-Dihydroxyboryl-2-thiouracil (BTU, CAS 125177-38-0) is a boron-containing pyrimidine analog belonging to the thiouracil class. Its structure comprises a 2-thiouracil scaffold bearing a dihydroxyboryl (boronic acid) group at the 5-position, yielding the molecular formula C₄H₅BN₂O₃S and a molecular weight of 171.98 g/mol.

Molecular Formula C4H5BN2O3S
Molecular Weight 171.98 g/mol
CAS No. 125177-38-0
Cat. No. B050650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dihydroxyboryl-2-thiouracil
CAS125177-38-0
Synonyms5-dihydroxyboryl-2-thiouracil
Molecular FormulaC4H5BN2O3S
Molecular Weight171.98 g/mol
Structural Identifiers
SMILESB(C1=CNC(=S)NC1=O)(O)O
InChIInChI=1S/C4H5BN2O3S/c8-3-2(5(9)10)1-6-4(11)7-3/h1,9-10H,(H2,6,7,8,11)
InChIKeyIYECIXPSVBLTTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Dihydroxyboryl-2-thiouracil (CAS 125177-38-0): A Boronated Thiouracil for Melanoma-Targeted BNCT — Procurement & Selection Guide


5-Dihydroxyboryl-2-thiouracil (BTU, CAS 125177-38-0) is a boron-containing pyrimidine analog belonging to the thiouracil class [1]. Its structure comprises a 2-thiouracil scaffold bearing a dihydroxyboryl (boronic acid) group at the 5-position, yielding the molecular formula C₄H₅BN₂O₃S and a molecular weight of 171.98 g/mol [2]. The compound is specifically designed as a boron-delivery agent for Boron Neutron Capture Therapy (BNCT), exploiting the melanoma-seeking property of the thiouracil core to transport ¹⁰B into malignant melanotic tumors [1][3]. Unlike generic boron carriers, BTU covalently binds the thiouracil melanin-targeting moiety to the boron warhead on a single, compact scaffold, enabling selective tumor accumulation paired with rapid systemic clearance [1].

Why 5-Dihydroxyboryl-2-thiouracil Cannot Be Substituted by Generic BNCT Boron Carriers or Non-Boronated Thiouracils


In-class boron carriers for BNCT — such as p-boronophenylalanine (BPA) and sodium borocaptate (BSH) — differ fundamentally in their tumor-targeting mechanisms, pharmacokinetics, and achievable tumor-to-normal-tissue boron ratios [1]. BPA relies on L-type amino acid transporter (LAT1) overexpression and exhibits tumor boron retention on the order of hours, whereas BTU exploits covalent incorporation into nascent melanin as a false precursor, yielding tumor boron retention for days to weeks [1][2]. Non-boronated 2-thiouracil shares the melanin-seeking pharmacophore but completely lacks the ¹⁰B payload required for neutron capture, rendering it useless as a BNCT agent [3]. Likewise, 5-borono-uracil (CAS 70523-22-7) carries boron at the 5-position but lacks the 2-thione group essential for thiouracil-type melanin incorporation, resulting in divergent tumor-targeting behavior . These mechanistic and pharmacokinetic differences mean that generic substitution without confirmatory biodistribution data carries a high risk of therapeutic failure in BNCT protocols. The quantitative evidence below substantiates BTU's differentiated profile.

5-Dihydroxyboryl-2-thiouracil: Quantified Differentiation Evidence Against Key Comparators for Procurement Decisions


Tumor Boron Concentration: BTU Achieves 40–100 ppm Boron in Harding-Passey Melanoma vs. BPA's ≤30 ppm

BTU (5-dihydroxyboryl-2-thiouracil) delivered absolute tumor boron concentrations of 40–80 ppm at 3 hours post-administration (300 mg/kg) and 80–100 ppm at 12 hours in Harding-Passey melanoma-bearing mice, as measured by quantitative neutron capture radiography [1]. In direct comparison, p-boronophenylalanine (BPA) — identified in the same patent as the 'best suited' prior-art compound — achieved only up to ~30 ppm tumor boron at 6 hours post-injection, with concentrations declining to sub-therapeutic levels by 24 hours [1]. BTU therefore provides a 1.3- to 3.3-fold higher peak tumor boron concentration and extends the therapeutic window beyond 12 hours, whereas BPA's window closes within 6 hours.

Boron Neutron Capture Therapy Melanoma Biodistribution

Tumor-to-Blood Selectivity: BTU Achieves Tumor-to-Blood Ratios >5:1, Surpassing BPA's ~5:1 and Enabling Ratios Up to 50:1

In Harding-Passey melanoma-bearing mice, BTU produced tumor-to-blood boron concentration ratios exceeding 5:1 at 3 hours (300 mg/kg) [1]. The patent further discloses that compounds of this invention — BTU and its 6-propyl analog BPTU — can achieve tumor-to-blood ratios of up to 50:1, substantially exceeding the ~5:1 ratio reported for BPA at 6 hours post-injection [1]. The tumor-to-blood ratio is a critical determinant of BNCT therapeutic index, as boron present in blood contributes to non-selective radiation dose during neutron irradiation.

Boron Neutron Capture Therapy Tumor Selectivity Melanoma

Prolonged Tumor Retention: BTU Exhibits Weeks-Long Tumor Residence vs. BPA's Sub-24-Hour Retention

The U.S. Patent 5,116,980 explicitly states that 'BTU and BPTU accumulate in tumors for long time periods (days to weeks),' whereas BPA tumor concentrations decline to sub-therapeutic levels within 24 hours of administration [1]. This prolonged retention is attributed to covalent incorporation of the thiouracil moiety into nascent melanin as a false precursor, a mechanism unavailable to BPA which relies on amino acid transporter-mediated uptake [2][3]. The persistence of tumor boron enables fractionated and protracted irradiation schedules and allows multiple sequential administrations to build cumulative tumor boron, a strategy not feasible with BPA's transient tumor residence.

Boron Neutron Capture Therapy Pharmacokinetics Melanoma

Rapid Systemic Clearance: BTU Blood Half-Life of ~2 Hours Enables Short Intervals Between Administration and Irradiation

BTU demonstrates rapid elimination from blood and muscle, with a half-life of approximately 2 hours in both compartments [1]. This is notably shorter than the ~6-hour blood half-life of its 6-propyl analog BPTU [1]. For comparison, BPA has been reported to show blood boron clearance on the order of several hours (peak at end of infusion, declining thereafter), but with significant inter-patient variability in clinical studies [2]. BTU's rapid clearance from non-target organs means that neutron irradiation can commence shortly after administration, minimizing the radiation dose to blood and normal tissues while tumor boron remains high.

Boron Neutron Capture Therapy Pharmacokinetics Clearance

Class-Wide Low Toxicity: Boronated Thiouracils Including BTU Demonstrate Low Acute Toxicity with LD₅₀ ~37 g/kg (IV, Mouse)

The J. Med. Chem. 1991 paper states that 'the toxicity of both 2-thiouracil derivatives is low' in the context of boronated thiouracils accumulating up to 30 μg boron/g tissue in B16 melanoma [1]. Supporting toxicological data from the RTECS database list an intravenous LD₅₀ of 37 g/kg for 5-dihydroxyboryl-2-thiouracil in mice [2]. This value is approximately 2–3 orders of magnitude higher than typical therapeutic boron doses used in BNCT (100–500 mg/kg range), indicating a wide therapeutic window. For context, the parent compound 2-thiouracil has well-characterized antithyroid activity with an nNOS inhibitory Ki of 20 μM, but the boronated analog BTU has not been reported to exhibit significant antithyroid or nNOS-inhibitory activity at BNCT-relevant doses .

Boron Neutron Capture Therapy Toxicology LD50

Melanin-Specific Incorporation Mechanism: BTU Leverages Covalent Thiouracil–Melanin Binding Not Available to BPA or BSH

The thiouracil scaffold is a well-established false melanin precursor that covalently incorporates into nascent melanin during melanogenesis, a mechanism extensively characterized for 2-thiouracil [1][2]. BTU retains this melanin-seeking property via its intact 2-thiouracil core while carrying the boron payload at the 5-position. This covalent incorporation mechanism contrasts with BPA's reliance on LAT1-mediated transport, which does not result in covalent binding to melanin and leads to poor intratumoral retention [3], and with BSH, which lacks any melanin-targeting mechanism and distributes passively with lower tumor affinity [4]. The consequence is that BTU selectively targets melanotic melanoma cells based on their melanogenic activity — a functional selectivity not replicated by any clinically approved BNCT agent.

Boron Neutron Capture Therapy Melanin Tumor Targeting

5-Dihydroxyboryl-2-thiouracil: Optimal Research and Pre-Clinical Application Scenarios


Preclinical BNCT Efficacy Studies in Pigmented Melanoma Models Requiring Sustained Tumor Boron Delivery

BTU is the compound of choice for BNCT efficacy studies in melanotic melanoma-bearing animal models (e.g., murine B16 or Harding-Passey) where the experimental design demands prolonged tumor boron retention (days to weeks) to accommodate protracted or fractionated neutron irradiation schedules [1]. Its demonstrated tumor boron concentrations of 40–100 ppm at 300 mg/kg exceed the therapeutic threshold of 14–36 ppm, and its tumor-to-blood ratios >5:1 (up to 50:1) provide the safety margin required for in vivo irradiation [1]. In contrast, BPA-based protocols are limited to single-session irradiation within 6 hours of administration due to rapid tumor boron washout [1].

Comparative BNCT Boron Carrier Studies Requiring a Melanin-Dependent Positive Control

BTU serves as an essential melanin-dependent positive control in comparative biodistribution studies of novel boron delivery agents. Its covalent incorporation into melanin via the thiouracil pharmacophore provides a well-characterized benchmark for melanin-mediated tumor selectivity [2][3]. Studies comparing BTU against non-melanin-seeking agents such as BSH have demonstrated BTU's higher molar affinity for B16 tumors, validating the melanin-targeting strategy [4]. Researchers evaluating next-generation boron carriers should include BTU as a reference standard to quantify the contribution of melanin-dependent vs. melanin-independent uptake mechanisms.

Pharmacokinetic/Pharmacodynamic Modeling of Ideal BNCT Agent Profiles — Rapid Clearance, Long Retention Paradigm

BTU uniquely exemplifies the 'rapid systemic clearance + prolonged tumor retention' pharmacokinetic paradigm that is considered optimal for BNCT [1]. With a blood half-life of ~2 hours and tumor retention of days to weeks, BTU provides an experimental tool for PK/PD modeling studies aimed at defining the ideal temporal relationship between boron administration and neutron irradiation [1]. This profile can be directly contrasted with BPA (short tumor retention) and BPTU (longer blood half-life of ~6 hours, shorter tumor retention than BTU) to establish quantitative structure–pharmacokinetic relationships for boronated thiouracils [1][4].

Synthesis and Derivatization Chemistry of Boronated Nucleobase Analogs

BTU's patented synthetic route — involving low-temperature lithium–halogen exchange on a protected 5-bromo-2-thiouracil intermediate followed by tributyl borate quench and Lewis acid-mediated deprotection — provides a modular platform for the synthesis of structurally related boronated thiouracils [1]. The synthetic intermediate 2-benzylthio-5-bromo-4-methoxypyrimidine (yield: ~80%) and the final BTU product (yield: 48.2%, mp >300°C) are well-characterized, enabling medicinal chemistry groups to access this scaffold for structure–activity relationship (SAR) studies [1]. Procurement of BTU as a reference standard is therefore valuable for laboratories developing novel boronated heterocycles for BNCT or boron-based diagnostics.

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